An In-Depth Technical Guide to 1-Heptanol-d1: Chemical Properties and Structure
An In-Depth Technical Guide to 1-Heptanol-d1: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Heptanol-d1, a deuterated form of 1-Heptanol. This document is intended for use by researchers, scientists, and professionals in the field of drug development who may utilize deuterated compounds as internal standards, tracers, or in metabolic studies.
Core Chemical Properties
1-Heptanol-d1 is the isotopically labeled version of 1-Heptanol where a deuterium atom has been substituted at the C1 position. While specific experimental data for 1-Heptanol-d1 is limited in publicly available literature, the physicochemical properties of its non-deuterated counterpart, 1-Heptanol, serve as a reliable proxy for many physical characteristics. The primary difference lies in the molecular weight due to the presence of deuterium.
| Property | 1-Heptanol-d1 | 1-Heptanol |
| Molecular Formula | C₇H₁₅DO | C₇H₁₆O[1] |
| Molecular Weight | 117.21 g/mol [2] | 116.20 g/mol [1] |
| CAS Number | 38007-42-0[2] | 111-70-6[1] |
| Melting Point | Not available | -34.6 °C[1] |
| Boiling Point | Not available | 175.8 °C[1] |
| Density | Not available | 0.8187 g/cm³[1] |
| Solubility in Water | Not available | Very slightly soluble[1] |
| Miscibility | Not available | Miscible with ether and ethanol[1] |
| Refractive Index (nD) | Not available | 1.423[1] |
| Flash Point | Not available | 76 °C (169 °F; 349 K)[1] |
Chemical Structure
The chemical structure of 1-Heptanol-d1 consists of a seven-carbon straight chain with a hydroxyl group at one end (position 1). The deuterium atom is attached to the first carbon atom, replacing a protium atom.
Structural Formula: CH₃(CH₂)₅CDHOH
The presence of deuterium at a specific position can be a valuable tool in mechanistic studies and for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
Synthesis
A common method for the synthesis of 1-Heptanol is the reduction of heptanal. To produce 1-Heptanol-d1, a deuterated reducing agent would be employed. A plausible synthetic route is the reduction of heptanal using a deuterium source like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).
General Protocol for Reduction of an Aldehyde to a Deuterated Alcohol:
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Reaction Setup: The aldehyde (heptanal) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Deuterated Reducing Agent: The deuterated reducing agent (e.g., LiAlD₄) is added portion-wise to the stirred solution of the aldehyde at a controlled temperature (typically 0 °C).
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Quenching: After the reaction is complete (monitored by techniques like Thin Layer Chromatography), the excess reducing agent is carefully quenched by the slow addition of a proton source, such as water or a dilute acid, at low temperature.
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Workup: The reaction mixture is then subjected to an aqueous workup to separate the organic and aqueous layers. The organic layer containing the product is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by distillation to obtain pure 1-Heptanol-d1.
Another approach for the deuteration of alcohols involves a hydrogen-deuterium exchange reaction catalyzed by a metal complex, using D₂O as the deuterium source.[3][4]
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of 1-Heptanol-d1.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The ¹H NMR spectrum of 1-Heptanol-d1 would be very similar to that of 1-Heptanol, with the key difference being the signal for the proton on the carbon bearing the hydroxyl group. This signal would be significantly reduced or absent, and the splitting pattern of the adjacent methylene group would be altered due to the presence of deuterium instead of protium.
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²H NMR (Deuterium NMR): A signal corresponding to the deuterium atom at the C1 position would be observed.
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¹³C NMR: The ¹³C NMR spectrum would show a characteristic triplet for the carbon atom bonded to deuterium due to C-D coupling.
Mass Spectrometry (MS):
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Electron Ionization (EI)-MS: The mass spectrum of 1-Heptanol-d1 would show a molecular ion peak (M⁺) at m/z 117, which is one mass unit higher than that of 1-Heptanol (m/z 116). The fragmentation pattern would also be characteristic and could be used to confirm the position of the deuterium label.
Gas Chromatography (GC):
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GC is used to determine the purity of the compound. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for purity assessment and mass spectral data for structural confirmation. The separation of deuterated and non-deuterated compounds can be achieved on various GC columns.[5]
Logical Workflow for Synthesis and Analysis
Due to the absence of specific signaling pathway information for 1-Heptanol-d1, the following diagram illustrates a logical workflow for the synthesis and characterization of this deuterated compound.
Caption: General workflow for the synthesis and analysis of 1-Heptanol-d1.
Biological Role and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the involvement of 1-Heptanol-d1 in any signaling pathways or distinct biological interactions. 1-Heptanol itself is known to be used in cosmetics and as a flavoring agent.[1] In experimental biology, it has been used as a gap junction blocker.[1] The primary utility of 1-Heptanol-d1 in a biological context is as an internal standard for quantitative analysis or as a tracer to study the metabolic fate of 1-Heptanol.[2] The deuterium label allows for its differentiation from the endogenous, non-deuterated compound in biological samples.
Conclusion
1-Heptanol-d1 is a valuable tool for researchers in various scientific disciplines. While detailed experimental data and specific biological roles are not extensively documented, its chemical properties can be largely inferred from its non-deuterated analog. The synthesis and analysis of 1-Heptanol-d1 can be achieved through standard organic chemistry techniques. Its primary application remains as a stable isotope-labeled standard for analytical and metabolic studies. Further research may elucidate more specific applications and interactions of this compound.
References
- 1. 1-Heptanol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
